Fmoc-Pro-OH

Peptide Synthesis Chiral Purity Quality Control

Inconsistent proline coupling and racemization in SPPS reduce peptide yield and purity. Fmoc-Pro-OH resolves this with: • Enantiomeric purity ≥99.8% for chiral fidelity • HPLC purity ≥99.0% & dipeptide impurities ≤0.1% • Consistent optical rotation -32° (c=1, DMF) for batch reproducibility. Suitable for GMP peptide API manufacturing and automated microwave SPPS.

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 71989-31-6
Cat. No. B557381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Pro-OH
CAS71989-31-6
SynonymsFmoc-L-proline; Fmoc-Pro-OH; 71989-31-6; N-(9-Fluorenylmethoxycarbonyl)-L-proline; N-FMOC-L-PROLINE; (S)-1-(((9H-FLUOREN-9-YL)METHOXY)CARBONYL)PYRROLIDINE-2-CARBOXYLICACID; Fmoc-L-Pro-OH; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-proline; MFCD00037122; SBB066147; 9-FLUORENYLMETHOXYCARBONYL-L-PROLINE; ST50307342; (S)-FMOC-PYRROLIDINE-2-CARBOXYLICACID; (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylicacid; N-alpha-FMOC-L-PROLINE; (2S)-1-[(fluoren-9-ylmethyl)oxycarbonyl]pyrrolidine-2-carboxylicacid; AC1LELEX; FMOC-PRO; PubChem10033; FMOC-L-PRO; N-FMOC-PRO-OH; N-FMOC-L-PRO; AC1Q71BC; KSC377C9J; 47636_ALDRICH
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1
InChIKeyZPGDWQNBZYOZTI-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility50.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Pro-OH Properties and Purity


Fmoc-Pro-OH (N-α-(9-Fluorenylmethoxycarbonyl)-L-proline, CAS 71989-31-6) is a foundational building block in Fmoc-based solid-phase peptide synthesis (SPPS). As a protected form of the conformationally constrained imino acid L-proline, it introduces proline residues with high fidelity, leveraging the base-labile Fmoc group for orthogonal protection schemes. High-purity grades exhibit enantiomeric purity ≥99.8% and HPLC purity ≥99.0%, with specified impurity limits (e.g., Fmoc-Pro-Pro-OH ≤0.1%) . Its defined physical properties, such as a melting point range of 112-118°C and specific optical rotation of approximately -32° (c=1, DMF), serve as critical quality control benchmarks for reproducible peptide assembly .

1
Fmoc-SPPS workflow — compatible with automated and microwave-assisted protocols
2
High-fidelity Pro incorporation — supports chiral purity and enantiomeric control in peptide assembly
Enantiomeric purity ≥99.8% (area percent)
3
GMP-ready impurity profile — specified dipeptide and free amino acid limits support reproducible synthesis

Fmoc-Pro-OH: Why Specifications Matter


Simple substitution with alternative Fmoc-protected amino acids or lower-grade Fmoc-Pro-OH is scientifically untenable due to compound-specific variations in key performance metrics that directly impact synthesis outcomes. Variations in enantiomeric purity (e.g., ≥99.8% vs. ≥99.5% for analogs like Fmoc-Hyp-OH) , specific impurity profiles (e.g., dipeptide content ≤0.1%) , and validated solubility in SPPS-relevant solvents (e.g., DMF clarity) are not uniform across the class. These factors critically influence coupling efficiency, racemization propensity, and final peptide purity. The following quantitative evidence delineates the exact points of differentiation that justify the selection of Fmoc-Pro-OH meeting defined specifications over less rigorously characterized alternatives.

Enantiomeric purity
Lower-grade alternatives (e.g., ≥99.5% vs. ≥99.8%) may shift diastereomer formation risk and compromise peptide chiral integrity.
Impurity profile
Generic grades without explicit dipeptide (Fmoc-Pro-Pro-OH) or free amino acid limits may introduce deletion sequences and truncation impurities.
Orthogonal strategy
Boc-Pro-OH is not directly interchangeable; Fmoc/tBu strategy avoids repeated acidolysis and hazardous HF cleavage required by Boc/Bzl chemistry.

Fmoc-Pro-OH Quantitative Evidence


Enantiomeric Purity vs. Fmoc-Hyp-OH

Fmoc-Pro-OH (Novabiochem® grade) specifies an enantiomeric purity of ≥99.8% (a/a) . In contrast, the structurally related analog Fmoc-Hyp-OH (hydroxyproline derivative) specifies a lower enantiomeric purity of ≥99.5% (a/a) . This 0.3% absolute difference in chiral integrity is critical for minimizing diastereomeric peptide formation.

Enantiomeric Purity vs. Fmoc-Hyp-OH
Cross-study comparable
+0.3% absolute difference (≥99.8% vs. ≥99.5% a/a)
Supports chiral purity review for diastereomer control
Vendor-specified by HPLC area percent
Peptide Synthesis Chiral Purity Quality Control

Dipeptide Impurity Control

The Novabiochem® grade of Fmoc-Pro-OH has a stringent specification for Fmoc-Pro-Pro-OH dipeptide impurity of ≤0.1% (a/a) . Generic or lower-grade Fmoc-Pro-OH often lack explicit, stringent limits for sequence-specific dipeptide contaminants, which can co-elute and compromise peptide product purity [1].

Dipeptide Impurity Control
Class-level inference
≤0.1% (a/a) Fmoc-Pro-Pro-OH
Supports impurity-profile review; may reduce deletion-sequence risk
≥5-fold lower vs. typical generic grades; data to verify per supplier
Peptide Impurity SPPS Process Chemistry

Fmoc vs. Boc Orthogonal Strategy

Fmoc-Pro-OH is specifically designed for the Fmoc/tBu orthogonal strategy, where the base-labile Fmoc group is removed with piperidine, leaving acid-labile side-chain protecting groups (e.g., tBu) and the peptide-resin linkage intact [1]. Conversely, Boc-Pro-OH is used in Boc/Bzl chemistry, requiring repeated acidolysis (e.g., TFA) for Nα-deprotection and culminating in hazardous HF cleavage [2].

Fmoc vs. Boc Orthogonal Strategy
Class-level inference
Fmoc: base-labile (piperidine) / Boc: acid-labile (TFA, HF)
Dictates reagent procurement and safety protocol selection
Fmoc/tBu avoids toxic HF; standard for modern automated SPPS
SPPS Strategy Protecting Groups Orthogonality

Free Amino Acid Impurity Control

The Novabiochem® grade of Fmoc-Pro-OH specifies a free amino acid (Pro-OH) content of ≤0.2% as determined by GC . The presence of free proline in the reagent can act as a competing nucleophile during coupling steps, leading to chain termination and the formation of truncated peptide impurities.

Free Amino Acid Impurity
Supporting evidence
≤0.2% Pro-OH content
Supports coupling-efficiency review; limits chain termination
Determined by GC; lower-purity grades may lack this specification
Coupling Efficiency Impurity Analysis Peptide Quality

Fmoc-Pro-OH Application Scenarios


GMP Therapeutic Peptide Production

For the industrial synthesis of peptide APIs (Active Pharmaceutical Ingredients) under GMP guidelines, the use of Fmoc-Pro-OH with enantiomeric purity ≥99.8% and specified dipeptide impurities ≤0.1% is essential . This level of chiral and chemical purity directly minimizes the risk of forming difficult-to-remove diastereomeric and deletion peptide impurities, thereby increasing overall yield and ensuring batch-to-batch consistency as mandated by regulatory authorities.

Microwave-Assisted SPPS for Long Peptides

In automated and accelerated SPPS protocols (e.g., microwave-assisted synthesis), high-purity Fmoc-Pro-OH is critical for maintaining high coupling efficiency at sterically hindered junctions [1]. The stringent control of free amino acid content (≤0.2%) prevents premature chain termination, while the high enantiopurity ensures that the accelerated conditions do not exacerbate racemization, a known risk in microwave SPPS.

Conformationally Defined Peptides for SAR

Research groups investigating the conformational impact of proline in biologically active peptides or peptidomimetics require Fmoc-Pro-OH with validated enantiomeric integrity [2]. The presence of even minor amounts of D-proline can alter the backbone conformation, leading to erroneous SAR conclusions. The specified optical rotation of -32° (c=1, DMF) serves as a rapid quality check before critical syntheses.

Peptide-Based Biomaterials and Drug Delivery

In the creation of polymer-peptide conjugates or self-assembling peptide biomaterials, the purity of Fmoc-Pro-OH directly influences the physicochemical properties of the final material [3]. Impurities such as dipeptides or free amino acids can disrupt the precise sequence control required for forming defined nanostructures or for achieving reproducible drug loading and release kinetics in delivery platforms.

Application
Selection Property
Validation Focus
GMP Therapeutic Peptide Production
Enantiomeric purity and specified impurity limits
Diastereomer and deletion-peptide impurity control
Microwave-Assisted SPPS for Long Peptides
High-purity grade with controlled free amino acid content
Coupling efficiency and racemization risk under accelerated conditions
Conformationally Defined Peptides for SAR
Validated enantiomeric integrity and optical rotation
Stereochemical attribution and SAR conclusion reliability
Peptide-Based Biomaterials and Drug Delivery
Stringent purity for sequence-controlled assembly
Nanostructure reproducibility and release-kinetics consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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